Trioctylamine N-oxide
Overview
Description
Trioctylamine N-oxide is a chemical compound with the molecular formula C24H51NO . It is an N-oxide derivative of trioctylamine .
Synthesis Analysis
The synthesis of trioctylamine, a precursor to this compound, involves the amination of octanol and ammonia under atmospheric pressure over a Ni–Cu catalyst supported on diatomite . The key factor for the synthesis is the preparation of a catalyst with high activity and selectivity . The reaction of dioctylamine with octanol is the rate-determining step for the formation of trioctylamine .Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 51 hydrogen atoms, and 1 nitrogen and oxygen atom each . The InChI representation of the molecule isInChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25 (26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
. Chemical Reactions Analysis
Trioctylamine, a related compound to this compound, has been used in the reactive extraction of propionic acid . The reaction involves the use of trioctylamine as an extractant and 1-decanol as an organic diluent .Physical and Chemical Properties Analysis
This compound has a molecular weight of 369.7 g/mol . It has a topological polar surface area of 18.1 Ų . The compound has 21 rotatable bonds .Scientific Research Applications
Nanoparticle Synthesis and Characterization : Trioctylamine acts as a reducing and hydrolyzing agent in the formation of iron oxide and oxyhydroxide nanoparticles, playing a crucial role in determining the phase of iron oxide formed. It was found that ferric salts led to the spinel form of iron oxide, while ferrous salts resulted in oxyhydroxide. Trioctylamine, in particular, promoted the formation of the magnetite phase in the presence of NO3− ions (Kumar et al., 2015).
Extraction and Separation of Metals : The N-oxides of trioctylamine have been studied for the extraction of thorium from various mineral acid solutions and the separation of thorium from rare earth elements and yttrium. This research outlines the influence of solvent concentration and salting-out agents on the extraction process and suggests methods for effective separation (Ejaz, 1976a). In another study, trioctylamine oxide was used for extracting niobium(V) from different mineral acid solutions and separating it from tantalum(V) and zirconium(IV) (Ejaz, 1976b).
Removal of Toxic Compounds : A novel method involving trioctylamine impregnated onto exfoliated graphene oxide (EGO) has been developed for the removal of toxic chromium. This approach utilized the interactions between EGO, trioctylamine, and Cr(VI) to adsorb chromium on the surface of the adsorbent through various interactions, demonstrating a high adsorption capacity (Kumar, Kakan, & Rajesh, 2013).
Wastewater Treatment : Trioctylamine has been used to treat wastewater containing high concentrations of phenol, achieving significant removal efficiency. The study investigated the effects of various parameters on the extraction efficiency and provided preferred operating conditions for phenol removal (Zhang Feng, 2000).
Chemical Degradation Studies : The degradation of trioctylamine in acidic sulfate media containing vanadium(V) has been investigated. This study provides insights into the degradation products and the mechanisms involved, which are crucial for understanding the stability and longevity of trioctylamine in various industrial processes (Chagnes et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLPCAMAXPPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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